2,2,2-Trifluoro-1-(4-trifluoromethylsulfanyl-phenyl)-ethanone
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Overview
Description
2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of trifluoromethyl groups and a sulfanyl group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one typically involves the reaction of 4-(trifluoromethyl)thiophenol with 2,2,2-trifluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups and the sulfanyl group play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-1-phenylethanone: A similar compound with a trifluoromethyl group but lacking the sulfanyl group.
2,2,2-trifluoro-1-(4-fluorophenyl)ethanone: Contains a fluorine atom on the phenyl ring instead of a trifluoromethyl group.
Uniqueness
2,2,2-trifluoro-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one is unique due to the presence of both trifluoromethyl and sulfanyl groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H4F6OS |
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Molecular Weight |
274.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(trifluoromethylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4F6OS/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4H |
InChI Key |
QVBBHCMAGXMCMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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